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Compound of Interest

Compound Name: PROTAC HPK1 Degrader-2

Cat. No.: B15614919

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Hematopoietic
Progenitor Kinase 1 (HPK1) PROTAC (Proteolysis Targeting Chimera) degraders, supported by
experimental data from recent preclinical studies. HPK1 is a critical negative regulator of T-cell
receptor signaling, and its targeted degradation presents a promising strategy for enhancing
anti-tumor immunity.

Executive Summary

Recent advancements in the field of targeted protein degradation have led to the development
of several potent and selective HPK1 PROTAC degraders. These molecules have
demonstrated significant anti-tumor efficacy in preclinical models by effectively removing HPK1
protein, leading to enhanced T-cell activation and cytokine production. This guide focuses on a
comparative analysis of key HPK1 PROTACS, including Compound 10m, DD205-291, and E3,
highlighting their degradation efficiency, cellular potency, and in vivo anti-tumor activity.

Data Presentation

The following tables summarize the quantitative data for the most well-characterized HPK1
PROTAC degraders.
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Table 1: In Vitro Degradation and Potency of HPK1

PROTACS
pPSLP-76
. DC50 Inhibition E3 Ligase Referenc
Degrader Cell Line Dmax (%) .
(nM) (IC50, Recruited e
nM)

Compound Potent (not

Jurkat 5.0+0.9 =99 N CRBN [1][2]
10m specified)

Not Not Dose- Not
DD205-291 - 5.3 N N [3][4]

Specified Specified dependent  Specified

Not Not Not Not
E3 . 3.16 . . . [5]

Specified Specified Specified Specified
PROTAC

Not Not Not
HPK1 1.8 496.1

Specified Specified Specified
Degrader-1

Note: Data is compiled from multiple sources and may not be directly comparable due to
variations in experimental conditions.

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 PROTACs
in Syngeneic Mouse Models
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Combinatio
Mouse Dose and Monotherap n TGI (%)
Degrader . ) Reference
Model Schedule y TGl (%) (with anti-
PD-1/PD-L1)
Superior
Compound 3.0 mg/kg, ]
MC38 30.22 antitumor [1]
10m PO, QOD
effect
0.5 mg/kg, )
DD205-291 MC38 PO Good efficacy 91.0 [3114]
Oral Significant
E3 Not Specified  administratio Not Specified  antitumor [5]
n activity

TGI: Tumor Growth Inhibition; PO: Oral administration; QOD:

Mandatory Visualization

Every other day.

HPK1 Signaling Pathway and PROTAC Mechanism of

Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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